
Introduction: A Halogenated Phenylacetate of
Emerging Interest

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
Ethyl 4,6-dibromo-2,3-

difluorophenylacetate

CAS No.: 1806273-46-0

Cat. No.: B1412560

Get Quote

Ethyl 2,4-dibromo-3,6-difluorophenylacetate is a halogenated aromatic compound that has

garnered attention as a versatile building block in synthetic chemistry. The strategic placement

of two bromine and two fluorine atoms on the phenyl ring significantly modulates the molecule's

electronic properties and reactivity. The presence of these halogens makes it a valuable

intermediate for introducing complex functionalities through various cross-coupling and

substitution reactions. This guide provides a comprehensive overview of its synthesis,

properties, and potential applications, offering a technical resource for professionals in drug

discovery and materials science.

Physicochemical and Structural Properties
The defining characteristics of Ethyl 2,4-dibromo-3,6-difluorophenylacetate are summarized

below. These properties are crucial for its handling, reaction setup, and analytical

characterization.
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Property Value Source

CAS Number 1803715-63-0 [1]

Molecular Formula C₁₀H₈Br₂F₂O₂ [1]

Molecular Weight 357.97 g/mol [1]

IUPAC Name
ethyl 2-(2,4-dibromo-3,6-

difluorophenyl)acetate
[1]

Canonical SMILES
CCOC(=O)CC1=C(C(=C(C=C

1F)Br)F)Br
[1]

InChI Key
DSSLYXPIMVENSW-

UHFFFAOYSA-N
[1]

Synthesis and Reaction Chemistry
The synthesis of Ethyl 2,4-dibromo-3,6-difluorophenylacetate can be approached through

several strategic routes. The choice of method often depends on the availability of starting

materials and the desired scale of production.

Primary Synthetic Pathways
Two principal methods for the synthesis of this compound are commonly employed:

Halogenation of a Phenylacetate Precursor: This approach involves the sequential

bromination and fluorination of a suitable phenylacetate starting material. Bromination can be

achieved using elemental bromine or N-bromosuccinimide (NBS), followed by fluorination

with an electrophilic fluorine source like Selectfluor.[1]

Esterification of the Corresponding Carboxylic Acid: An alternative route involves the

synthesis of 2,4-dibromo-3,6-difluorophenylacetic acid, which is then esterified with ethanol

in the presence of an acid catalyst to yield the final product.[1]
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Pathway 1: Halogenation Route

Pathway 2: Esterification Route
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Caption: General synthetic workflows for Ethyl 2,4-dibromo-3,6-difluorophenylacetate.

Reactivity and Further Functionalization
The presence of multiple halogen atoms provides several avenues for subsequent chemical

modifications:

Nucleophilic Substitution: The bromine atoms are susceptible to replacement by various

nucleophiles, such as amines or thiols, under appropriate reaction conditions.[1]

Electrophilic Aromatic Substitution: The fluorine atoms act as directing groups, influencing

the position of further electrophilic substitution on the aromatic ring.[1]

Reduction and Oxidation: The ester group can be reduced using reagents like lithium

aluminum hydride, while the aromatic ring can undergo oxidation with strong oxidizing
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agents.[1]

Spectroscopic Profile
While detailed experimental spectra are proprietary to specific suppliers, the expected

spectroscopic characteristics can be inferred from the compound's structure and data from

similar molecules.

Infrared (IR) Spectroscopy: A prominent absorption band for the carbonyl (C=O) stretch of

the ester group is expected in the region of 1735-1745 cm⁻¹.[1] Multiple bands

corresponding to aromatic C=C stretching vibrations are anticipated between 1450-1600

cm⁻¹.[1]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a

molecule containing two bromine atoms. The molecular ion peak [M]⁺ would appear at m/z

values of approximately 357.97, 359.97, and 361.97, with a relative intensity ratio of about

1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]

Applications in Research and Development
The unique structural features of Ethyl 2,4-dibromo-3,6-difluorophenylacetate make it a

compound of interest in several areas of chemical and pharmaceutical research. The

incorporation of fluorine is a well-established strategy in drug design to enhance metabolic

stability, binding affinity, and bioavailability.[2]

Key Application Areas

{Ethyl 2,4-dibromo-3,6-difluorophenylacetate | CAS: 1803715-63-0}

Pharmaceuticals

Lead compound for drug development

Agrochemicals

Potential insecticide or herbicide

Chemical Intermediate

Building block for complex molecules
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Caption: Primary application domains for Ethyl 2,4-dibromo-3,6-difluorophenylacetate.

Pharmaceuticals
As a halogenated compound, it serves as a potential lead structure or intermediate in the

synthesis of novel therapeutic agents. Compounds with similar halogenation patterns have

demonstrated a range of biological activities, including antimicrobial and anticancer properties.

[1] Interaction studies, such as binding assays with enzymes or receptors, are critical next

steps to elucidate its pharmacological potential.[1]

Agrochemicals
The biological efficacy of halogenated organic molecules against various pests makes this

compound a candidate for use as an insecticide or herbicide.[1] Further toxicological

assessments are necessary to evaluate its safety profile for environmental applications.[1]

Organic Synthesis
Beyond direct applications, it is a valuable intermediate. The differential reactivity of the

bromine and fluorine substituents allows for selective, stepwise functionalization, enabling the

construction of more complex and highly substituted aromatic compounds for materials science

and medicinal chemistry.

Safety and Handling
No specific safety data sheet (SDS) for Ethyl 2,4-dibromo-3,6-difluorophenylacetate was found

in the public domain. However, as with all halogenated organic compounds, it should be

handled with care in a well-ventilated fume hood. Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion
Ethyl 2,4-dibromo-3,6-difluorophenylacetate (CAS: 1803715-63-0) is a synthetically versatile

molecule with significant potential as a building block in the pharmaceutical and agrochemical

industries. Its rich reaction chemistry, stemming from the multiple halogen substituents,
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provides a robust platform for the development of novel, high-value chemical entities. Further

research into its biological activity and synthetic utility is warranted to fully exploit its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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